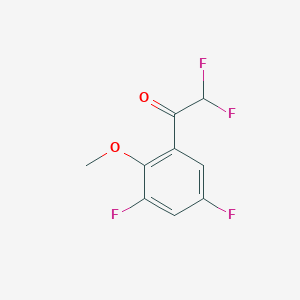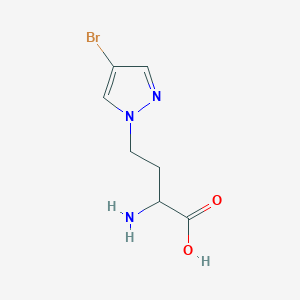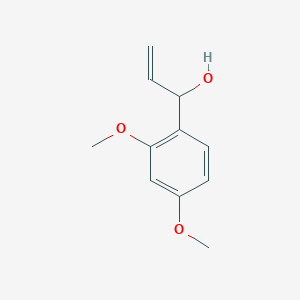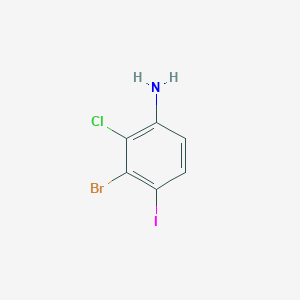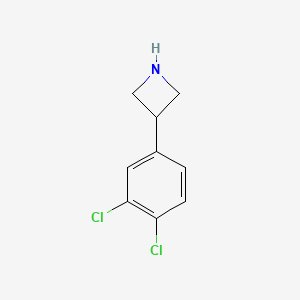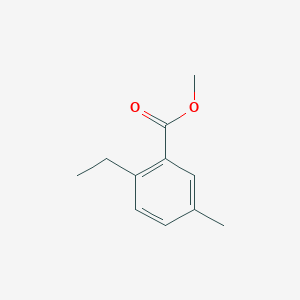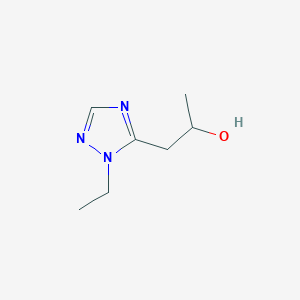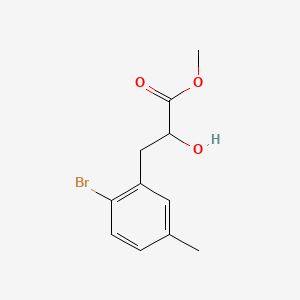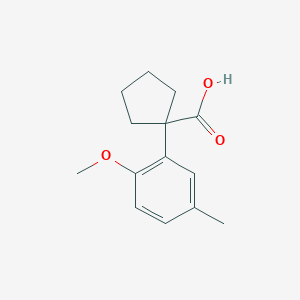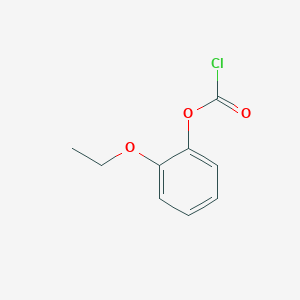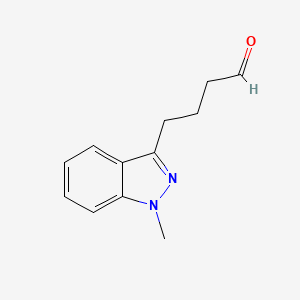
4-(1-Methyl-1h-indazol-3-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1h-indazol-3-yl)butanal is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological and pharmacological activities, which make it a valuable target for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1h-indazol-3-yl)butanal typically involves the formation of the indazole ring followed by the introduction of the butanal side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole core. Subsequent functionalization steps introduce the butanal group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1h-indazol-3-yl)butanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the specific substitution, but may include the use of halogenating agents, acids, or bases.
Major Products
Oxidation: 4-(1-Methyl-1h-indazol-3-yl)butanoic acid.
Reduction: 4-(1-Methyl-1h-indazol-3-yl)butanol.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
4-(1-Methyl-1h-indazol-3-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1h-indazol-3-yl)butanal depends on its specific biological target. In general, indazole derivatives can interact with various enzymes and receptors in the body, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1h-indazole: A simpler indazole derivative without the butanal side chain.
4-(1-Methyl-1h-indazol-3-yl)butanoic acid: The oxidized form of 4-(1-Methyl-1h-indazol-3-yl)butanal.
4-(1-Methyl-1h-indazol-3-yl)butanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both the indazole ring and the butanal side chain, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(1-methylindazol-3-yl)butanal |
InChI |
InChI=1S/C12H14N2O/c1-14-12-8-3-2-6-10(12)11(13-14)7-4-5-9-15/h2-3,6,8-9H,4-5,7H2,1H3 |
InChI Key |
XPSRGPCFKMXJPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


